N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.
Scientific Research Applications
Electrophysiological Activity
N-substituted benzamide derivatives, including those with a methylsulfonyl group, have shown potential as selective class III agents in cardiac electrophysiology. Research demonstrates these compounds' potency in vitro and their efficacy in in vivo models of reentrant arrhythmias (Morgan et al., 1990).
Anticancer Properties
A series of benzamide derivatives, structurally similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds showed notable effectiveness against various cancer cell lines, suggesting potential for cancer treatment (Ravinaik et al., 2021).
Antimalarial Activity and COVID-19 Drug Potential
Studies on N-(phenylsulfonyl)acetamide derivatives, which are structurally related, have indicated significant antimalarial activity. These compounds have also been evaluated for their potential as COVID-19 drugs, showcasing versatile therapeutic possibilities (Fahim & Ismael, 2021).
Antimicrobial Agents
Research on N-phenyl-thiazol derivatives, which share a similar core structure, has demonstrated potent antimicrobial activity against various bacterial and fungal strains. These findings suggest a potential application in treating infectious diseases (Bikobo et al., 2017).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, contributing to the development of supramolecular gelators. This research has implications for material science and engineering applications (Yadav & Ballabh, 2020).
Fluorescence Characteristics
Derivatives of N-(thiazol-2-yl)benzamide have been synthesized and their fluorescence characteristics studied. This research contributes to the development of new fluorescent materials with potential applications in imaging and sensing technologies (Zhang et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a broad spectrum of biological activities .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)17-9-5-6-14(13-17)20(24)22-16-8-4-7-15(12-16)21-23-18-10-2-3-11-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMELLATXSSJQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.